4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Overview
Description
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C44H26O8. It is known for its unique structure, which includes a pyrene core substituted with four benzoic acid groups at the 1, 3, 6, and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid typically involves the following steps:
Oxidation of Pyrene: Pyrene is first oxidized to form pyrene-1,3,6,8-tetracarboxylic acid.
Formation of Tetrabenzoic Acid: The pyrene-1,3,6,8-tetracarboxylic acid is then reacted with benzene derivatives under specific conditions to form the final product.
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoic acid groups.
Substitution: The benzoic acid groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional carboxylic acid groups, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is primarily related to its ability to interact with various molecular targets through its aromatic and carboxylic acid groups. These interactions can include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Fluorescence: Its fluorescent properties allow it to be used as a probe in imaging applications.
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic devices
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde: This compound is similar in structure but has aldehyde groups instead of carboxylic acid groups.
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: This compound has aniline groups instead of benzoic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is unique due to its combination of a pyrene core and four benzoic acid groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring fluorescence, electron transfer, and strong binding interactions .
Biological Activity
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is a complex organic compound notable for its unique tetracarboxylic structure linked to a pyrene core. This compound has garnered attention for its potential applications in various fields, including materials science and biomedicine. Its molecular formula is C44H26O8, with a molecular weight of 682.67 g/mol . The compound's structure endows it with fluorescent properties and the ability to form metal-organic frameworks (MOFs), which enhances its utility in biological systems.
- Molecular Formula : C44H26O8
- Molecular Weight : 682.67 g/mol
- Functional Groups : Four carboxylic acid groups contribute to solubility and reactivity .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and cellular structures. The compound’s fluorescence allows for its use as a probe in imaging applications. Studies have shown that it can form complexes with metal ions, which can influence cellular processes such as signaling pathways and enzyme activities .
Applications in Biological Systems
- Fluorescent Probes : The compound's inherent fluorescence makes it suitable for use in bioimaging and tracking cellular processes.
- Drug Delivery Systems : Its ability to form MOFs can be exploited to create drug delivery vehicles that release therapeutic agents in a controlled manner.
- Photocatalysis : Research indicates that this compound can act as a photocatalyst in various reactions, potentially leading to applications in environmental remediation and energy conversion .
Case Study 1: Interaction with Metal Ions
A study investigated the interaction between this compound and various metal ions. The results demonstrated that the compound could effectively chelate metal ions such as Cu²⁺ and Zn²⁺, leading to enhanced fluorescence intensity. This property was utilized for developing sensors capable of detecting metal ion concentrations in biological samples .
Case Study 2: Drug Delivery Mechanisms
In another study focusing on drug delivery systems, researchers synthesized MOFs using this compound as a ligand. The resulting structures showed promising results in loading and releasing anticancer drugs under physiological conditions. The controlled release profile was attributed to the stability of the MOF framework formed by the compound .
Comparative Analysis
The following table summarizes the similarities and differences between this compound and other related compounds:
Compound Name | Similarity Index | Key Features |
---|---|---|
1,3,6,8-Tetra(benzoic acid)pyrene | 0.95 | Lacks additional carboxylic groups |
1-(pyrenyl)carboxylic acid | 0.95 | Contains only one carboxylic group |
Tetrakis(4-carboxyphenyl)porphyrin | 0.95 | Porphyrin structure with similar reactivity |
Pyrene-1-carboxylic acid | 0.95 | Simplified structure with single carboxylic group |
Properties
IUPAC Name |
4-[3,6,8-tris(4-carboxyphenyl)pyren-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O8/c45-41(46)27-9-1-23(2-10-27)35-21-36(24-3-11-28(12-4-24)42(47)48)32-19-20-34-38(26-7-15-30(16-8-26)44(51)52)22-37(25-5-13-29(14-6-25)43(49)50)33-18-17-31(35)39(32)40(33)34/h1-22H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCDAMXLLUJLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933047-52-0 | |
Record name | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid considered a promising ligand in the development of photocatalytic MOFs?
A1: 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid exhibits unique properties that make it highly desirable for photocatalytic applications. Firstly, its large aromatic structure, consisting of a pyrene core and four benzoic acid groups, allows for strong absorption of visible light. [, ] This characteristic is crucial for efficient utilization of sunlight, a readily available and sustainable energy source. Secondly, when incorporated into MOFs, this ligand contributes to enhanced charge separation lifetimes. [] This extended lifespan of photogenerated electrons and holes is critical for promoting redox reactions, which are the foundation of photocatalysis.
Q2: Can you elaborate on the structural characteristics of MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid and how they contribute to photocatalysis?
A2: Research has shown that integrating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid as a ligand can significantly impact the structure and consequently, the photocatalytic activity of MOFs. For example, studies demonstrate a morphological shift from plate-like to octahedral structures when this ligand is introduced into a titanium-based MOF. [] This change is often accompanied by an increase in structural defects, specifically missing ligands, which can act as active sites for catalytic reactions. Additionally, these modified MOFs typically exhibit larger surface areas and pore volumes, further facilitating reactant adsorption and enhancing overall catalytic efficiency. []
Q3: What specific photocatalytic reactions have been successfully demonstrated using MOFs containing 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid?
A3: MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid have shown significant promise in driving photocatalytic hydrogen peroxide (H2O2) production from dioxygen (O2) reduction. [] This reaction is of particular interest for various applications, including clean energy production and environmental remediation. Importantly, these MOFs can catalyze this reaction under visible light irradiation, showcasing their potential for sustainable and efficient H2O2 synthesis. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.